3-Nitro-4-piperidino-benzophenone
Overview
Description
3-Nitro-4-piperidino-benzophenone is an organic compound that features a benzophenone core substituted with a nitro group at the 3-position and a piperidino group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 3-nitro-4-(1-piperidinyl)phenylmethanone are currently unknown. It’s worth noting that piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been known to interact with various targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse therapeutic applications .
Pharmacokinetics
The piperidine moiety is known to be a key component in many drugs, suggesting that compounds containing this moiety may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-piperidino-benzophenone typically involves the nitration of 4-piperidino-benzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-piperidino-benzophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-4-piperidino-benzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Benzophenone carboxylic acids.
Scientific Research Applications
3-Nitro-4-piperidino-benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-heptamethyleneimino-benzophenone: Similar structure with a heptamethyleneimino group instead of a piperidino group.
4-Piperidino-piperidine: Contains a piperidine ring but lacks the benzophenone core.
Piperine: A naturally occurring piperidine derivative with different substituents and biological activities.
Uniqueness
3-Nitro-4-piperidino-benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-nitro-4-piperidin-1-ylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(14-7-3-1-4-8-14)15-9-10-16(17(13-15)20(22)23)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTXSKUYSYBJSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347806 | |
Record name | ST50251142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-97-9 | |
Record name | ST50251142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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